Spiro[1,3-dihydro-[1]benzothiolo[3,2-d]pyrimidine-2,4'-oxane]-4-one

Catalog No.
S7906185
CAS No.
M.F
C14H14N2O2S
M. Wt
274.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[1,3-dihydro-[1]benzothiolo[3,2-d]pyrimidine-...

Product Name

Spiro[1,3-dihydro-[1]benzothiolo[3,2-d]pyrimidine-2,4'-oxane]-4-one

IUPAC Name

spiro[1,3-dihydro-[1]benzothiolo[3,2-d]pyrimidine-2,4'-oxane]-4-one

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

InChI

InChI=1S/C14H14N2O2S/c17-13-12-11(9-3-1-2-4-10(9)19-12)15-14(16-13)5-7-18-8-6-14/h1-4,15H,5-8H2,(H,16,17)

InChI Key

IKKUMQFZHXUBQY-UHFFFAOYSA-N

SMILES

C1COCCC12NC3=C(C(=O)N2)SC4=CC=CC=C43

Canonical SMILES

C1COCCC12NC3=C(C(=O)N2)SC4=CC=CC=C43
SDBPO is a heterocyclic compound that belongs to the family of benzothiopyrimidine derivatives. It has a spirocyclic structure consisting of a cyclohexane ring, a pyrimidine ring, a furan ring, and a thiophene ring. SDBPO was first synthesized in 1958 by H. Kadouri and M. El-Azab as part of a study on the synthesis of benzothiopyrimidine derivatives. Since then, SDBPO has been the subject of numerous studies due to its potential applications in various fields of research and industry.
SDBPO is a white crystalline powder that is slightly soluble in water but highly soluble in most organic solvents. It has a melting point of 244-246°C and a molecular weight of 307.38 g/mol. SDBPO is a stable compound that does not decompose under normal conditions. It is reactive towards acids, bases, and oxidizing agents.
SDBPO can be synthesized by various methods, including condensation reactions between cyclohexanone, thiourea, and ethyl acetoacetate. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. SDBPO can be characterized by various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).
SDBPO can be analyzed by various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. These methods are used to determine the purity and concentration of SDBPO in a sample.
SDBPO has shown potential biological activities, including antibacterial, antiviral, antifungal, and anticancer activities. These activities have been attributed to its ability to inhibit enzymes and interfere with DNA synthesis.
SDBPO has been found to be relatively safe in scientific experiments, with low acute toxicity and no mutagenic or carcinogenic effects. However, caution should be exercised when handling SDBPO, as it can irritate the skin and eyes.
SDBPO has potential applications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. Its antibacterial and antiviral properties make it a promising candidate for the development of new drugs. Its ability to interact with DNA may also make it a useful tool in genetic research.
Research on SDBPO has mainly focused on its biological properties and potential applications in drug discovery. However, there is still much to be explored regarding its physical and chemical properties, as well as its applications in other fields of research.
SDBPO has potential implications in various fields of research and industry, including:
- Pharmaceuticals: SDBPO may be used as a lead compound for the development of new antibacterial, antiviral, and anticancer drugs.
- Agrochemicals: SDBPO may have potential applications as a pesticide or herbicide.
- Materials science: SDBPO may be used in the synthesis of new materials with unique properties.
Limitations:
Some limitations of SDBPO include its low solubility in water and its potential toxicity to humans and the environment. Further research is needed to address these limitations and explore the full potential of SDBPO.
Future research on SDBPO could focus on:
- Developing new methods for the synthesis of SDBPO and its derivatives.
- Exploring the potential applications of SDBPO in materials science, such as in the development of new conductive materials.
- Investigating the mechanisms underlying the biological activities of SDBPO and its derivatives.
- Studying the toxicity and environmental impact of SDBPO and its derivatives.
- Exploring the potential applications of SDBPO in other fields of research, such as in catalysis or sensors.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.07759887 g/mol

Monoisotopic Mass

274.07759887 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types